6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H13Cl. It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the naphthalene ring. This compound is a colorless liquid with a distinct aromatic odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Catalytic Hydrogenation: One common method for synthesizing 6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene involves the catalytic hydrogenation of 6-chloro-2-methylnaphthalene. This process typically uses a nickel catalyst under high pressure and temperature conditions.
Darzens Tetralin Synthesis: Another method is the Darzens tetralin synthesis, which involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of nickel or palladium catalysts is common, and the reaction is carried out in high-pressure reactors to ensure complete hydrogenation of the naphthalene ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding naphthalene derivatives.
Reduction: The compound can be reduced further to form decahydronaphthalene derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is typically used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-2-methylnaphthalene.
Reduction: Formation of decahydro-6-chloro-2-methylnaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine and methyl groups on the naphthalene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the chlorine and methyl substitutions.
6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group.
2-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
868748-06-5 |
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Molecular Formula |
C11H13Cl |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
6-chloro-2-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Cl/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
PGKMVOHVYYDNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=CC(=C2)Cl |
Origin of Product |
United States |
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